molecular formula C13H16N2O3 B5857767 1-(4-nitrobenzoyl)azepane

1-(4-nitrobenzoyl)azepane

Cat. No. B5857767
M. Wt: 248.28 g/mol
InChI Key: CBTCPDZOYXPPGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-nitrobenzoyl)azepane is a chemical compound that belongs to the class of azepane derivatives. It is a heterocyclic compound that contains a seven-membered ring with a nitrogen atom. This compound has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-(4-nitrobenzoyl)azepane is not fully understood. However, it is believed to act by disrupting the cell membrane of microorganisms, leading to their death. It may also act by inhibiting the synthesis of nucleic acids or proteins in microorganisms.
Biochemical and Physiological Effects:
1-(4-nitrobenzoyl)azepane has been shown to have low toxicity in vitro. However, its toxicity in vivo has not been fully studied. It has been shown to have antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. It has also been shown to have antifungal activity against Candida albicans. Additionally, it has been shown to have antiviral activity against herpes simplex virus type 1.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-nitrobenzoyl)azepane in lab experiments is its potential as a fluorescent probe for the detection of metal ions. This can be useful in studying metal ion homeostasis in cells. However, one limitation is the lack of understanding of its mechanism of action, which can make it difficult to interpret its effects in experiments.

Future Directions

There are several future directions for research on 1-(4-nitrobenzoyl)azepane. One direction is to further investigate its potential as a photosensitizer in photodynamic therapy for cancer. Another direction is to study its potential as a fluorescent probe for the detection of metal ions in living cells. Additionally, its mechanism of action should be further studied to better understand its effects on microorganisms.

Synthesis Methods

The synthesis of 1-(4-nitrobenzoyl)azepane involves the reaction of 4-nitrobenzoyl chloride with azepane in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is then purified by column chromatography to obtain pure 1-(4-nitrobenzoyl)azepane.

Scientific Research Applications

1-(4-nitrobenzoyl)azepane has potential applications in various fields of scientific research. It has been studied for its antibacterial, antifungal, and antiviral properties. It has also been investigated for its potential use as a photosensitizer in photodynamic therapy for cancer. Additionally, it has been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

azepan-1-yl-(4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c16-13(14-9-3-1-2-4-10-14)11-5-7-12(8-6-11)15(17)18/h5-8H,1-4,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBTCPDZOYXPPGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Nitrobenzoyl)azepane

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